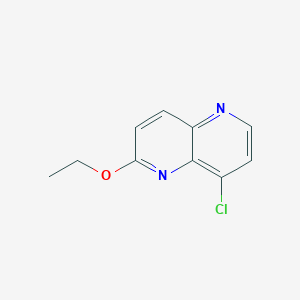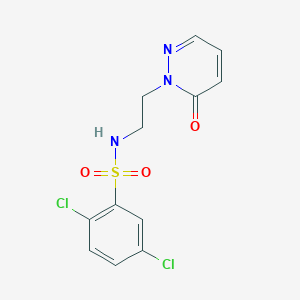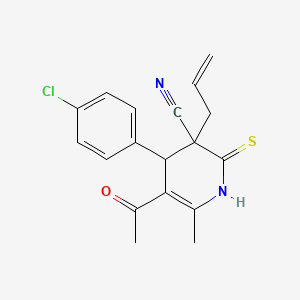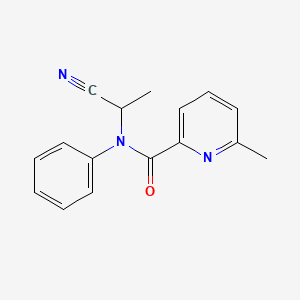
N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom . It also has a cyanoethyl group (C2H4CN), which is a nitrile and can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, phenyl group, and cyanoethyl group would each contribute to the overall structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The pyridine ring could participate in electrophilic substitution reactions, while the cyanoethyl group could undergo reactions typical of nitriles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .Applications De Recherche Scientifique
Catalytic Applications and Organic Synthesis
A study highlights the use of aromatic carboxamides and 2-phenylpyridine derivatives in ortho-alkylation with Grignard reagents. This reaction, facilitated by a cobalt catalyst, demonstrates the utility of similar compounds in organic synthesis, especially under mild conditions and air as the sole oxidant (Chen et al., 2011).
Fluorescent Labeling
Fluorescent α,β-unsaturated carbonyl compounds and 2-methylpyridines, with a specific focus on derivatives for quantitative analysis of carnitine, have been explored. These compounds, including similar derivatives to N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide, show promise as fluorescent labeling reagents, offering a path for analytical applications in biochemistry (Nakaya et al., 1996).
Pharmacological Potential
The synthetic route and potential anticancer activity of related cyanoaziridine-1-carboxamides have been investigated. These compounds, which include similar structural motifs to this compound, have shown activity against various tumor cells, highlighting their relevance in medicinal chemistry research (Iyengar et al., 1999).
Chemical Synthesis and Mechanistic Studies
Research into the water-mediated synthesis of related compounds has shed light on their potential applications in non-linear optical (NLO) properties and molecular docking analyses. Such studies provide insight into the broader utility of these compounds in materials science and drug design (Jayarajan et al., 2019).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with other substances or systems. This is typically discussed in the context of biological activity, such as how a drug interacts with the body. Without specific studies or data, it’s difficult to predict the mechanism of action for this compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1-cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-7-6-10-15(18-12)16(20)19(13(2)11-17)14-8-4-3-5-9-14/h3-10,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMGWGSBENXQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C2=CC=CC=C2)C(C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(Ethoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2686119.png)
![(E)-4-methoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2686120.png)
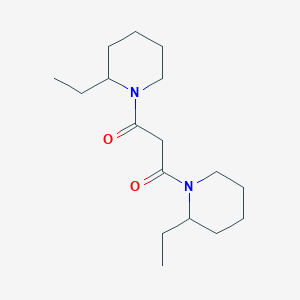
![5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2686123.png)
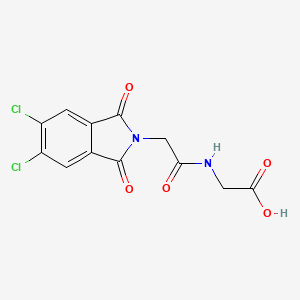
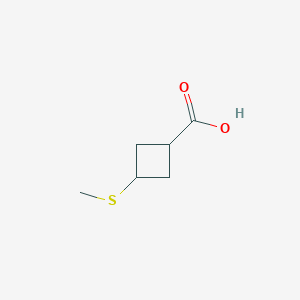
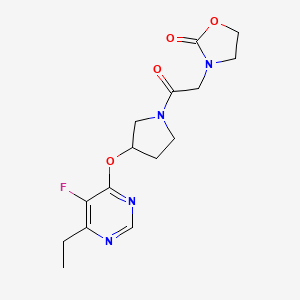
![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686128.png)

![{6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2686131.png)
![3,5-Dimethyl-1-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2686133.png)
